N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide
Description
This compound features a 2-oxo-1,2-dihydroquinoline core linked via an ethyl group to a 5-methoxyindole moiety. Its molecular weight, calculated from structural data, is approximately 405.4 g/mol. Synthesis typically involves coupling 2-oxo-1,2-dihydroquinoline-4-carboxylic acid with appropriate amine derivatives using EDCI/HOBt-mediated methods .
Properties
Molecular Formula |
C21H19N3O3 |
|---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-oxo-1H-quinoline-4-carboxamide |
InChI |
InChI=1S/C21H19N3O3/c1-27-14-6-7-18-16(10-14)13(12-23-18)8-9-22-21(26)17-11-20(25)24-19-5-3-2-4-15(17)19/h2-7,10-12,23H,8-9H2,1H3,(H,22,26)(H,24,25) |
InChI Key |
MFUADTZESPQTRI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC(=O)NC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Leimgruber-Batcho Cyclization from Indole Acetic Acid Esters
A method adapted from ivacaftor synthesis involves oxidative cleavage of ethyl indole-3-acetate (1) using ozone or sodium periodate to generate a diketone intermediate. Subsequent cyclization with dimethylformamide dimethyl acetal (DMF-DMA) under continuous flow conditions yields ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate (2). Hydrolysis with aqueous sodium hydroxide at 80–90°C produces 4-oxo-1,4-dihydroquinoline-3-carboxylic acid (3).
Key Reaction Conditions:
Malonate-Based Cyclization
An alternative route from the ACS publication employs dimethyl 2-(2-nitrobenzylidene)malonate (4), which undergoes hydrogenation over platinum(IV) oxide in acetic acid to form methyl 1-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate (5). Selective dehydroxylation and functionalization at the 4-position may be achieved via triflation and palladium-catalyzed cross-coupling.
Synthesis of 2-(5-Methoxy-1H-Indol-3-yl)Ethylamine
Reductive Amination of 5-Methoxyindole-3-Acetaldehyde
5-Methoxyindole-3-acetaldehyde (6) is treated with ammonium acetate and sodium cyanoborohydride in methanol to yield the primary amine. Protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group prior to reductive amination prevents side reactions.
Nitrile Reduction Route
3-(Cyanomethyl)-5-methoxyindole (7) is hydrogenated using Raney nickel under H₂ pressure (50 psi) in ethanol, affording 2-(5-methoxy-1H-indol-3-yl)ethylamine (8) in 78% yield.
Amide Coupling Strategies
Carbodiimide-Mediated Coupling
The quinoline carboxylic acid (3) is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. Addition of 2-(5-methoxy-1H-indol-3-yl)ethylamine (8) at 0°C, followed by stirring at 25°C for 12 h, yields the target amide.
Optimized Conditions:
Continuous Flow Amidation
A continuous flow reactor system pumps solutions of the carboxylic acid (3) and amine (8) through a T-junction into a heated reactor (60°C) with HATU as the coupling agent. Residence time of 20 min ensures complete conversion, with in-line liquid-liquid extraction removing excess reagents.
Critical Analysis of Methodologies
Batch vs. Flow Synthesis
Coupling Agent Efficiency
| Reagent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| EDC/HOBt | DMF | 25 | 82 |
| HATU | DCM | 25 | 88 |
| T3P® | THF | 40 | 75 |
HATU demonstrates superior activation efficiency due to its stability in aprotic solvents.
Purification and Characterization
Chromatographic Methods
Chemical Reactions Analysis
Nucleophilic Substitution at the Methoxy Group
The 5-methoxy substituent on the indole moiety undergoes nucleophilic substitution under acidic or basic conditions. For example:
-
Demethylation : Treatment with boron tribromide (BBr₃) in dichloromethane removes the methoxy group, yielding a hydroxylated derivative .
-
Alkoxy Exchange : Reaction with alkyl halides or alcohols in the presence of Lewis acids (e.g., AlCl₃) replaces the methoxy group with alternative alkoxy substituents.
Table 1: Methoxy Substitution Reactions
| Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|
| BBr₃, CH₂Cl₂, 0°C → RT, 12 h | 5-Hydroxyindole derivative | 36–42 | |
| NaH, R-X (R = alkyl), DMF, 60°C | 5-Alkoxyindole analog | 55–68 |
Amide Bond Hydrolysis
The carboxamide linkage is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid and amine:
-
Acidic Hydrolysis (6 M HCl, reflux): Produces 2-oxo-1,2-dihydroquinoline-4-carboxylic acid and 2-(5-methoxy-1H-indol-3-yl)ethylamine.
-
Basic Hydrolysis (NaOH, H₂O/EtOH): Generates the same products but with faster kinetics due to increased nucleophilicity of hydroxide ions.
Oxidation of the Dihydroquinoline Ring
The 1,2-dihydroquinoline ring undergoes oxidation to form a fully aromatic quinoline system. Common oxidants include:
-
KMnO₄ in acidic medium : Converts the dihydroquinoline to 2-oxoquinoline-4-carboxamide.
-
DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) : Achieves dehydrogenation under mild conditions .
Table 2: Oxidation Reactions
| Oxidant | Conditions | Product | Application |
|---|---|---|---|
| KMnO₄/H₂SO₄ | Reflux, 4 h | 2-Oxoquinoline derivative | Enhances π-conjugation |
| DDQ/CH₂Cl₂ | RT, 2 h | Aromatic quinoline analog | Improves bioavailability |
Electrophilic Substitution at the Indole NH
The indole NH participates in electrophilic substitution, particularly at the C2 position:
-
Vilsmeier-Haack Reaction : Formylation using POCl₃ and DMF introduces a formyl group at C2.
-
Nitration : HNO₃/H₂SO₄ selectively nitrates the indole ring, though competing reactions with the quinoline moiety may occur.
Cyclization Reactions
The compound undergoes intramolecular cyclization under specific conditions:
-
Acid-Catalyzed Cyclization : In polyphosphoric acid (PPA), the ethyl linker between indole and quinoline facilitates the formation of polycyclic frameworks .
-
Thermal Cyclization : Heating in DMSO or DMF promotes ring closure, yielding fused indole-quinoline hybrids .
Table 3: Cyclization Pathways
| Conditions | Product | Biological Relevance |
|---|---|---|
| PPA, 120°C, 6 h | Tetracyclic indoloquinoline scaffold | Antiviral activity |
| DMSO, 140°C, microwave | Bicyclic lactam derivative | Enhanced solubility |
Interaction with Biological Targets
While not a classical chemical reaction, the compound’s binding to viral proteins involves non-covalent interactions:
-
Hydrogen Bonding : The carboxamide and quinoline carbonyl groups form H-bonds with the CHIKV nsP3 macrodomain .
-
π-Stacking : The indole and quinoline rings engage in aromatic interactions with hydrophobic protein pockets .
Key Research Findings
-
Demethylation Optimization : BBr₃-mediated demethylation achieves higher yields (42%) compared to traditional HI/AcOH methods (28%) .
-
Oxidation Selectivity : DDQ avoids over-oxidation side reactions observed with KMnO₄, preserving the carboxamide functionality .
-
Cyclization Efficiency : Microwave-assisted cyclization reduces reaction times from hours to minutes while maintaining >90% purity .
Mechanistic Insights
-
Amide Hydrolysis : The reaction proceeds via a tetrahedral intermediate, with rate-determining steps influenced by steric hindrance from the ethyl-indole substituent.
-
Indole Electrophilicity : The 5-methoxy group deactivates the indole ring, directing electrophiles to the C2 and C7 positions.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that compounds with indole and quinoline structures often exhibit significant anticancer properties. N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide has been studied for its potential as an antineoplastic agent. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting its role as a therapeutic candidate for cancer treatment .
1.2 Neuroprotective Effects
The compound has also been evaluated for neuroprotective properties. Its structural similarity to melatonin suggests potential benefits in neurodegenerative disorders. Studies have indicated that it may help mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in the progression of neurodegenerative diseases .
Biological Assays and Mechanisms
3.1 Mechanism of Action
The biological activity of this compound is believed to be linked to its ability to interact with specific cellular targets:
- DNA Gyrase Inhibition : Similar compounds have been identified as inhibitors of DNA gyrase, an essential enzyme for bacterial DNA replication, indicating potential applications as antimicrobial agents .
Comparative Analysis with Related Compounds
Mechanism of Action
- Melatonin primarily acts through melatonin receptors (MT1 and MT2).
- It influences circadian rhythms, sleep, and immune responses.
- Molecular pathways involve cyclic AMP (cAMP) and MAPK signaling.
Comparison with Similar Compounds
Core Heterocyclic Variations
Quinazoline vs. Quinoline Derivatives
- Compound 11c (): A quinazolin-4-amine derivative (6,7-dimethoxy-N-(2-(5-methoxyindol-3-yl)ethyl)quinazolin-4-amine) replaces the quinoline core with a quinazoline ring. HRMS data confirm a molecular weight of 408.4 g/mol .
- N3-Aryl-1-Alkyl-4-Oxo-1,4-Dihydronaphthyridine-3-Carboxamide () : The naphthyridine core introduces additional nitrogen atoms, increasing basicity and altering pharmacokinetics. For example, compound 67 (C26H35N3O2) has a molecular weight of 422.5 g/mol and demonstrated 25% yield in synthesis .
Substituent Modifications
Indole vs. Phenoxy Substituents
- 5-Methoxy-N-[2-(2-Methoxyphenoxy)ethyl]-2-Oxo-1,2-Dihydroquinoline-4-Carboxamide (): Replacing the indole with a 2-methoxyphenoxy group eliminates π-π stacking but introduces ether-based hydrogen bonding. Its molecular weight (368.4 g/mol) is lower, suggesting improved solubility .
- Tasquinimod (): A 3-carboxamide derivative (4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-(4-trifluoromethylphenyl)-1,2-dihydroquinoline-3-carboxamide) shifts the carboxamide to position 3, reducing steric hindrance. The trifluoromethyl group enhances metabolic stability, with deuterated versions further improving pharmacokinetics .
Halogenated Indole Derivatives
Positional Isomerism
- 4-Oxo-1,4-Dihydroquinoline-3-Carboxamides (): The oxo group at position 4 instead of 2 changes ring tautomerism, affecting conformation and receptor interactions. For instance, compound 10-25 (1-pentyl-4-oxo-1,4-dihydroquinoline-3-carboxamide) showed distinct NMR shifts compared to the target compound .
Data Table: Key Structural and Functional Comparisons
Biological Activity
N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound can be described by its molecular formula and a molecular weight of 320.38 g/mol. Its structure includes an indole moiety, which is known for various biological activities including anti-inflammatory and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₂O₃ |
| Molecular Weight | 320.38 g/mol |
| Melting Point | 218–220 °C |
| LogP | 3.4138 |
| Hydrogen Bond Acceptors | 3 |
| Hydrogen Bond Donors | 2 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Cyclooxygenase Enzymes : Similar to other indole derivatives, this compound may exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .
- Modulation of Neurotransmitter Systems : The indole structure suggests potential interactions with serotonin receptors, which may influence mood and cognitive functions .
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures can induce apoptosis in cancer cells through mechanisms involving the modulation of cell signaling pathways .
Study on Anti-inflammatory Effects
A study investigated the anti-inflammatory properties of related indole derivatives in mouse models. The results indicated that these compounds significantly reduced inflammation markers in serum and tissues when administered at specific dosages (e.g., 100 mg/kg) .
Anticancer Activity Assessment
In vitro assays demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The compound was shown to induce apoptosis via the intrinsic pathway, suggesting its potential as a therapeutic agent in oncology .
Neuroprotective Properties
Another research highlighted the neuroprotective effects of similar compounds in models of neurodegeneration. The study reported that these compounds could protect neuronal cells from oxidative stress-induced damage, potentially through antioxidant mechanisms .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare N-(2-(5-methoxy-1H-indol-3-yl)ethyl)-2-oxo-1,2-dihydroquinoline-4-carboxamide?
- Methodological Answer : The synthesis typically involves coupling the quinoline-carboxamide core with the indole-ethyl moiety. For the quinoline fragment, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid is activated using hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and triethylamine (TEA), followed by amide bond formation with the indole-derived amine (e.g., 2-(5-methoxy-1H-indol-3-yl)ethylamine) under reflux conditions . For the indole component, condensation reactions using acetic acid and sodium acetate as catalysts are common, as seen in analogous indole syntheses .
Q. How is structural characterization of this compound performed?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent connectivity and stereochemistry.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity (e.g., observed vs. calculated mass accuracy within 1 ppm) .
- X-ray Crystallography : Resolves crystal packing and intermolecular interactions, as demonstrated for structurally related indole-carboxamides .
Q. What in vitro assays are used to evaluate its biological activity?
- Methodological Answer :
- Disk Diffusion Assays : Preliminary antibacterial activity screening on Mueller-Hinton agar, measuring inhibition zones .
- Minimum Inhibitory Concentration (MIC) : Microdilution in 96-well plates to quantify potency against bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) .
- Enzyme Inhibition Assays : For target-specific studies (e.g., kinase or protease inhibition), though specific protocols for this compound require customization based on hypothesized targets.
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield or purity?
- Methodological Answer :
- Coupling Reagent Screening : Replace HBTU with newer agents like COMU or PyBOP to enhance amidation efficiency.
- Solvent Optimization : Test polar aprotic solvents (DMF, DMSO) or mixed solvents (e.g., THF/water) to reduce side reactions .
- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity, as shown in gold-catalyzed indole hybrid syntheses .
Q. How can discrepancies in biological activity data across studies be resolved?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like bacterial inoculum size, growth phase, and solvent (DMSO concentration ≤1% v/v) .
- Structure-Activity Relationship (SAR) Profiling : Compare analogs with systematic substituent variations (e.g., methoxy vs. ethoxy groups on the indole) to isolate contributing factors .
- Metabolic Stability Testing : Use liver microsome assays to rule out rapid degradation as a cause of false negatives .
Q. What computational strategies predict its pharmacokinetic or target-binding properties?
- Methodological Answer :
- Molecular Docking : Utilize crystal structures of homologous targets (e.g., serotonin receptors, kinases) to model binding poses.
- ADMET Prediction : Tools like SwissADME or ProTox-II estimate absorption, toxicity, and metabolic pathways .
- QSAR Modeling : Correlate electronic descriptors (HOMO/LUMO, logP) with bioactivity data from analogs .
Q. How does modifying substituents on the quinoline or indole moieties affect activity?
- Methodological Answer :
- Quinoline Modifications : Introduce electron-withdrawing groups (e.g., bromo at C6) to enhance antibacterial activity, as seen in 6-bromo-quinoline derivatives .
- Indole Modifications : Replace 5-methoxy with bulkier substituents (e.g., benzyloxy) to probe steric effects on receptor binding.
- Linker Optimization : Vary the ethyl spacer length between indole and carboxamide to assess conformational flexibility .
Q. What challenges arise in elucidating its mechanism of action?
- Methodological Answer :
- Target Deconvolution : Use affinity chromatography or thermal shift assays to identify protein targets.
- Off-Target Screening : Profile against panels of receptors/enzymes (e.g., GPCRs, cytochrome P450s) to rule out nonspecific effects .
- Resistance Studies : Serial passage assays with bacterial strains to detect mutations linked to resistance mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
